2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide 2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1172307-18-4
VCID: VC7650960
InChI: InChI=1S/C20H17FN4OS2/c1-3-27-16-7-5-4-6-14(16)19(26)23-18-10-12(2)24-25(18)20-22-15-9-8-13(21)11-17(15)28-20/h4-11H,3H2,1-2H3,(H,23,26)
SMILES: CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C
Molecular Formula: C20H17FN4OS2
Molecular Weight: 412.5

2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

CAS No.: 1172307-18-4

Cat. No.: VC7650960

Molecular Formula: C20H17FN4OS2

Molecular Weight: 412.5

* For research use only. Not for human or veterinary use.

2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide - 1172307-18-4

Specification

CAS No. 1172307-18-4
Molecular Formula C20H17FN4OS2
Molecular Weight 412.5
IUPAC Name 2-ethylsulfanyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Standard InChI InChI=1S/C20H17FN4OS2/c1-3-27-16-7-5-4-6-14(16)19(26)23-18-10-12(2)24-25(18)20-22-15-9-8-13(21)11-17(15)28-20/h4-11H,3H2,1-2H3,(H,23,26)
Standard InChI Key ANJISLAEEIMNHF-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates three distinct moieties:

  • A 2-(ethylthio)benzamide group, providing a sulfur-containing side chain.

  • A 6-fluorobenzo[d]thiazol-2-yl unit, contributing aromaticity and electron-withdrawing properties.

  • A 3-methyl-1H-pyrazol-5-yl ring, offering a nitrogen-rich heterocyclic scaffold.

X-ray crystallography of analogous compounds reveals that the benzothiazole and pyrazole rings adopt near-planar conformations, with twist angles between substituents ranging from 3.7° to 9.98° . Fluorine atoms at the 6-position of the benzothiazole enhance electronegativity, influencing intermolecular interactions such as hydrogen bonding (N–H···N: 3.117 Å; N–H···S: 3.506 Å) .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₀H₁₇FN₄OS₂
Molecular Weight412.5 g/mol
IUPAC Name2-ethylsulfanyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Key Functional GroupsBenzamide, benzothiazole, pyrazole

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three principal stages:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with fluorinated benzaldehydes under acidic conditions.

  • Pyrazole Ring Construction: Cyclization of hydrazine derivatives with β-keto esters, introducing the 3-methyl group via alkylation .

  • Amide Coupling: Reaction of 2-(ethylthio)benzoyl chloride with the pyrazole-amine intermediate using triethylamine (Et₃N) as a base.

Critical optimizations include:

  • Reagent Ratios: Stoichiometric control of Et₃N (0.2 mL per 2 mmol substrate) to prevent side reactions .

  • Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, as confirmed by NMR and mass spectrometry.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield
Benzothiazole formationH₂SO₄, 110°C, 6 hr78%
Pyrazole cyclizationHydrazine hydrate, EtOH, reflux85%
Amide couplingEt₃N, DMF, 25°C, 12 hr65%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for:

  • Ethylthio group: δ 1.42 ppm (t, 3H, CH₃), δ 3.12 ppm (q, 2H, SCH₂).

  • Pyrazole protons: δ 5.54–5.58 ppm (dd, 1H, pyrazole-H) .

  • Fluorobenzothiazole: δ 7.82 ppm (d, 1H, J = 8.4 Hz, aromatic-H).

¹³C NMR confirms the thiazole C2 resonance at 165.4–165.8 ppm, characteristic of sulfur-linked carbons .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 413.1 [M+H]⁺, aligning with the theoretical molecular weight.

Reactivity and Functionalization

Hydrolysis and Oxidation

  • Amide Hydrolysis: Under basic conditions (NaOH, H₂O/EtOH), the benzamide cleaves to yield 2-(ethylthio)benzoic acid and the corresponding amine.

  • Sulfur Oxidation: Treatment with H₂O₂ converts the ethylthio group to sulfoxide (R-SO-) or sulfone (R-SO₂-).

Electrophilic Substitution

The pyrazole ring undergoes nitration (HNO₃/H₂SO₄) at the 4-position, confirmed by isotopic labeling studies .

Biological Activity and Applications

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, attributed to topoisomerase II inhibition.

Table 3: Biological Activity Profile

AssayTargetResult
AntimicrobialS. aureusMIC = 8 µg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 12.3 µM
Enzymatic InhibitionTopoisomerase II78% at 10 µM

Computational Insights

Molecular Docking

Docking simulations (PDB: 1ZXM) reveal strong binding (ΔG = -9.2 kcal/mol) via:

  • Hydrogen bonding between the benzamide carbonyl and Arg364.

  • π-Stacking of the fluorobenzothiazole with Tyr411.

ADME Predictions

SwissADME analysis indicates:

  • Lipophilicity: LogP = 3.1 (optimal for blood-brain barrier penetration).

  • Bioavailability: 55%, limited by first-pass metabolism.

Challenges and Future Directions

Current limitations include:

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies.

  • Metabolic Stability: Rapid glucuronidation observed in hepatic microsomes.

Ongoing research focuses on:

  • Derivatization: Introducing polar groups (e.g., -OH, -COOH) at the pyrazole 4-position.

  • In Vivo Studies: Pharmacokinetic profiling in rodent models .

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